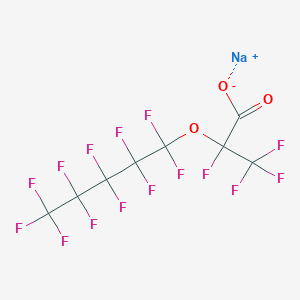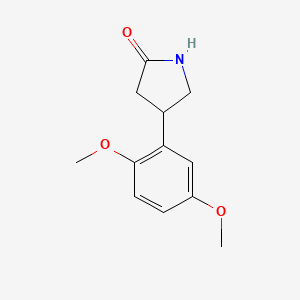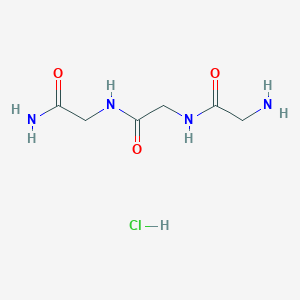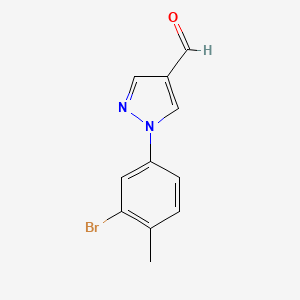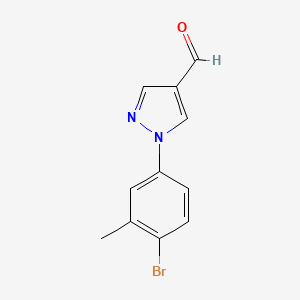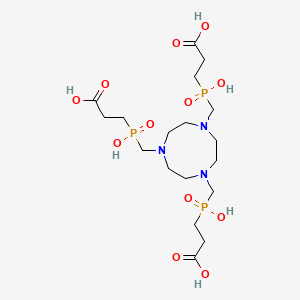
TRAP
Vue d'ensemble
Description
TRAP, or “Targeted Regulation of Alternative Splicing”, is a relatively new technique in the field of gene regulation. It is a method of controlling the expression of specific genes by altering the way in which the genetic material is spliced. This technique has been used to control the expression of genes in a variety of organisms, including humans, mice, and plants.
Applications De Recherche Scientifique
Ecology and Conservation
Camera trapping is an effective non-invasive method for collecting data on wildlife species to address questions of ecological and conservation interest . It allows researchers to study animal behavior, population dynamics, and biodiversity in a non-intrusive manner .
Wildlife Research
Camera traps, also known as “game cameras” or “trail cameras”, have increasingly been used in wildlife research over the last 20 years . They are used to study nest ecology, detect rare species, estimate population size and species richness, and research on habitat use and occupation of human-built structures .
Citizen Science
Camera traps have evolved to become more user-friendly and now collect enormous quantities of data. This has led researchers to seek assistance in classifying footage, often through the help of 'citizen scientists’ .
Artificial Intelligence
Artificial Intelligence (AI) is being used to identify animals in digital photos and video collected by camera traps . By combining citizen science with AI, it is possible to improve efficiency and increase classification accuracy .
Quantum Simulation, Computing and Networking
Trapped ions have been successfully used in quantum simulation, computing and networking . They provide a platform for quantum information processing, including quantum computation and quantum simulation .
6. Time Standards and Fundamental Studies in Quantum Dynamics Trapped ions are used in the development of atomic clocks and mass spectrometers . They also play a crucial role in fundamental studies in quantum dynamics .
Mécanisme D'action
Target of Action
The primary target of TRAP (Targeted Recombination in Active Populations) is the Poly (ADP-ribose) polymerase (PARP) family, which has many essential functions in cellular processes, including the regulation of transcription, apoptosis, and the DNA damage response . PARP1 possesses Poly (ADP-ribose) activity and when activated by DNA damage, adds branched PAR chains to facilitate the recruitment of other repair proteins to promote the repair of DNA single-strand breaks .
Mode of Action
TRAP interacts with its targets by inhibiting the function of PARP1. When DNA damage occurs, PARP1 is activated and adds branched PAR chains to facilitate the recruitment of other repair proteins. The use of trap inhibits this process, preventing the repair of dna single-strand breaks . This inhibition of PARP1 is what makes TRAP a potent tool in cancer treatment, as it prevents cancer cells from repairing their DNA, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by TRAP is the DNA damage response pathway. Under normal circumstances, when DNA damage occurs, PARP1 is activated and adds branched PAR chains to facilitate the recruitment of other repair proteins. The use of trap inhibits this process, preventing the repair of dna single-strand breaks . This disruption of the DNA damage response pathway is what leads to the death of cancer cells .
Pharmacokinetics
It is known that the compound has a high-resolution mass spectrometer including time-of-flight (tof) and orbital trap (orbitrap, thermo fisher scientific) systems can measure the mass of a compound down to four decimal places .
Result of Action
The primary result of TRAP’s action is the death of cancer cells. By inhibiting the function of PARP1, TRAP prevents cancer cells from repairing their DNA. This leads to the accumulation of DNA damage in the cancer cells, which ultimately leads to cell death .
Action Environment
The action of TRAP can be influenced by various environmental factors. For example, the presence of DNA damage is necessary for the activation of PARP1 and the subsequent action of TRAP . Additionally, the efficacy and stability of TRAP can be influenced by factors such as the presence of other drugs, the pH of the environment, and the temperature .
Propriétés
IUPAC Name |
3-[[4,7-bis[[2-carboxyethyl(hydroxy)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N3O12P3/c22-16(23)1-10-34(28,29)13-19-4-6-20(14-35(30,31)11-2-17(24)25)8-9-21(7-5-19)15-36(32,33)12-3-18(26)27/h1-15H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHLBFZUOLXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CCC(=O)O)O)CP(=O)(CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N3O12P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trap | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



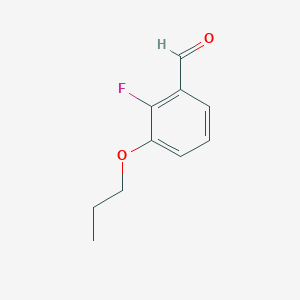

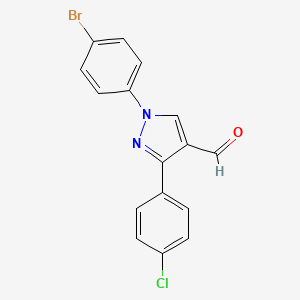

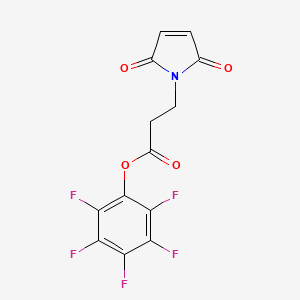



![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)
